2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the reaction of 2-trifluoromethylchromone with nitrating agents under controlled conditions. One common method includes the use of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chromone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles such as amines, leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Substitution: Benzylamine, ethanolamine, and aniline are common nucleophiles used in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a versatile molecule for studying enzyme inhibition and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the combination of the trifluoromethyl and nitro groups on the chromene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
215122-43-3 |
---|---|
Molekularformel |
C11H6F3NO5 |
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO5/c12-11(13,14)9-7(10(16)17)4-5-3-6(15(18)19)1-2-8(5)20-9/h1-4,9H,(H,16,17) |
InChI-Schlüssel |
GZVGBJIOQBOCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.